5-Bromoisoindolin-1-one
Overview
Description
5-Bromoisoindolin-1-one is a brominated heterocyclic compound that is part of the isoindoline family. Isoindolines are a type of nitrogen-containing heterocycles that are structurally related to indoles and have been of interest in various fields of chemistry due to their presence in numerous natural products and pharmaceuticals. The bromo substituent in 5-Bromoisoindolin-1-one indicates the presence of a bromine atom at the 5th position of the isoindoline ring system.
Synthesis Analysis
The synthesis of brominated isoindolines, such as 5-Bromoisoindolin-1-one, can be achieved through methods that involve the formation of bromonium ylides as key intermediates. For instance, the synthesis of 4-bromo-1,2-dihydroisoquinolines, which are structurally related to 5-Bromoisoindolin-1-one, has been reported using 4-(2-(bromomethyl)phenyl)-1-sulfonyl-1,2,3-triazoles as starting materials. In the presence of a rhodium catalyst, an intramolecular nucleophilic attack of the benzyl bromide on an α-imino rhodium carbene leads to the formation of a bromonium ylide intermediate .
Molecular Structure Analysis
The molecular structure of 5-Bromoisoindolin-1-one would consist of a five-membered ring fused to a six-membered benzene ring, with a nitrogen atom at the 1-position of the five-membered ring. The bromine atom at the 5-position is a significant substituent that can influence the reactivity and electronic properties of the molecule. The presence of the bromine atom can also serve as a blocking group during certain chemical reactions, as seen in the synthesis of 5-hydroxyquinolines, where a bromo substituent was used to control regioselectivity .
Chemical Reactions Analysis
Brominated compounds like 5-Bromoisoindolin-1-one can participate in various chemical reactions, particularly those involving nucleophilic substitution due to the presence of the bromine atom, which is a good leaving group. In the synthesis of 5-hydroxyquinolines, the bromo group was utilized as a stable blocking group during the Skraup reaction, which is a method for synthesizing quinolines. The bromo group's stability and subsequent easy removal post-reaction highlight its utility in synthetic chemistry .
Physical and Chemical Properties Analysis
While specific physical and chemical properties of 5-Bromoisoindolin-1-one are not detailed in the provided papers, we can infer that the presence of the bromine atom would affect the compound's polarity, boiling point, and density compared to its non-brominated counterpart. The bromine atom would also make the compound more susceptible to nucleophilic attack, and it could potentially serve as a site for further functionalization through various organic reactions. The stability of the bromo group during reactions like the Skraup reaction suggests that 5-Bromoisoindolin-1-one could be a versatile intermediate in the synthesis of more complex molecules .
Scientific Research Applications
Prodrug Development
5-Bromoisoindolin-1-one shows potential as a component of a prodrug system. A study conducted by Parveen et al. (1999) demonstrated its efficiency in the release of drugs through a biomimetic reduction process. This approach targets hypoxic tissues, suggesting applications in selective drug delivery (Parveen, Naughton, Whish, & Threadgill, 1999).
Inhibitor for Poly(ADP-Ribose) Polymerases (PARPs)
Threadgill (2015) described the use of 5-Aminoisoquinolin-1-one (5-AIQ), a derivative of 5-Bromoisoindolin-1-one, as an inhibitor of PARPs. It has applications in ameliorating damage in ischaemic tissue, showing protective activity in various models, including myocardial infarction and organ transplantation. It also has anti-inflammatory activity by modulating the expression of cytokines and adhesion molecules (Threadgill, 2015).
Synthesis of Isoindolin-1-one Derivatives
Woon et al. (2013) researched the synthesis of 3-substituted analogues of 5-AIQ, showing that these derivatives were more potent inhibitors of PARP-1 and PARP-2 compared to 5-AIQ. This indicates potential therapeutic applications in targeting PARP for disease treatment (Woon et al., 2013).
Bromination Process in Organic Synthesis
Brown and Gouliaev (2004) detailed the regioselective monobromination of isoquinoline, leading to the formation of 5-bromoisoquinoline, which is closely related to 5-Bromoisoindolin-1-one. This research underlines the significance of bromination in the field of organic synthesis and its potential in creating novel compounds (Brown & Gouliaev, 2004).
Application in Central Nervous System Disorders
A study by Bromidge et al. (2000) found that derivatives of 5-Bromoisoindolin-1-one, specifically biarylcarbamoylindolines, serve as 5-HT(2C) receptor inverse agonists. These compounds are promising for treating CNS disorders such as depression and anxiety (Bromidge et al., 2000).
Safety And Hazards
properties
IUPAC Name |
5-bromo-2,3-dihydroisoindol-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c9-6-1-2-7-5(3-6)4-10-8(7)11/h1-3H,4H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNKJYJCWXMBNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Br)C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70626852 | |
Record name | 5-Bromo-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70626852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromoisoindolin-1-one | |
CAS RN |
552330-86-6 | |
Record name | 5-Bromo-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70626852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-2,3-dihydro-1H-isoindol-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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